molecular formula C6H12ClNO2S2 B13338538 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide

1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide

Cat. No.: B13338538
M. Wt: 229.8 g/mol
InChI Key: ZKZIOMUVRWCTCS-UHFFFAOYSA-N
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Description

1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and chemical biology. Its molecular structure, incorporating a thiolane (tetrahydrothiophene) ring, suggests potential for investigating interactions with enzyme active sites. Sulfonamide-based compounds are a well-established class in scientific research, known for their ability to act as inhibitors for various enzymes, including carbonic anhydrases and cholinesterases . Research into similar sulfonamide derivatives has shown they can be engineered for high selectivity toward specific enzyme isoforms, making them valuable tools for probing disease mechanisms . The cholinesterase inhibitory activity of certain sulfonamides makes them compounds of interest for research focused on neurodegenerative conditions . Furthermore, the structural motifs present in this reagent may be of interest for developing targeted therapies, as seen in other contexts where molecules are designed to modulate specific biological pathways, such as Parkin ligase activation . This reagent is provided For Research Use Only and is intended to support the development of novel biochemical probes.

Properties

Molecular Formula

C6H12ClNO2S2

Molecular Weight

229.8 g/mol

IUPAC Name

1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide

InChI

InChI=1S/C6H12ClNO2S2/c1-8(12(9,10)5-7)6-2-3-11-4-6/h6H,2-5H2,1H3

InChI Key

ZKZIOMUVRWCTCS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Direct Chlorination of N-methyl-N-(thiolan-3-yl)methanesulfonamide

One of the most straightforward synthetic routes involves the chlorination of N-methyl-N-(thiolan-3-yl)methanesulfonamide, which is itself prepared via sulfonamide formation. The key steps include:

  • Preparation of N-methyl-N-(thiolan-3-yl)methanesulfonamide :
    This intermediate is synthesized by reacting methane sulfonyl chloride with N-methylamine or a suitable amine derivative in an organic solvent such as dichloromethane or ethanol, often under cooling conditions (0°C to room temperature). The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide linkage.

  • Chlorination step :
    The obtained sulfonamide is then treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature conditions (typically 0°C to room temperature). This step replaces the hydroxyl group of the sulfonamide with chlorine, yielding the target compound.

Reaction Conditions & Notes:

Parameter Details
Reagents Methane sulfonyl chloride, N-methylamine, thionyl chloride or PCl₅
Solvent Dichloromethane, ethanol
Temperature 0°C to 25°C during chlorination
Duration 4-8 hours for chlorination
Purification Extraction, washing, and recrystallization

This method is favored for its simplicity and directness, especially suitable for laboratory-scale synthesis. However, handling reagents like thionyl chloride requires caution due to their corrosive and toxic nature.

Multi-step Synthesis via Intermediate Sulfonamide Formation

An alternative, more controlled approach involves initial synthesis of the sulfonamide followed by selective chlorination:

  • Step 1: Synthesis of N-methyl-N-(thiolan-3-yl)methanesulfonamide
    React methane sulfonyl chloride with N-methylamine in an inert solvent (e.g., ethanol) at 0–20°C. The reaction typically proceeds with high yield (~82%) under mild conditions, producing a stable intermediate.

  • Step 2: Chlorination of the Sulfonamide
    The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus trichloride under reflux or ambient conditions. This step introduces the chloro substituent on the sulfonamide nitrogen or sulfur atom, depending on the reaction pathway.

  • Step 3: Purification
    The crude product is purified via solvent extraction, washing with water or sodium bicarbonate solutions, and recrystallization or chromatography to obtain the pure compound.

Reaction Conditions & Data:

Reagent Temperature Time Yield
Methane sulfonyl chloride + N-methylamine 0–20°C 16 hours 82%
Chlorinating agent Reflux or room temperature 4-8 hours Variable

This method allows better control over reaction selectivity and minimizes side reactions, making it suitable for pharmaceutical-grade synthesis.

Alternative Routes Involving Thiolane Ring Formation

Some literature suggests constructing the thiolan-3-yl ring prior to sulfonamide formation:

  • Step 1: Synthesis of Thiolan-3-yl Derivatives
    The thiolan-3-yl ring can be synthesized via cyclization reactions involving sulfur-containing precursors, such as 1,3-dihalogenated compounds or thiolates, under basic or thermal conditions.

  • Step 2: Coupling with Sulfonyl Chlorides
    The pre-formed thiolan-3-yl compound is then coupled with methylamine derivatives and sulfonyl chlorides to form the final sulfonamide.

This route is more complex but offers potential for structural modifications and functionalization.

Industrial and Continuous Flow Methods

For large-scale production, continuous flow reactors are employed to improve safety, reaction control, and scalability. In such setups:

  • Precursors are fed into a reactor with precise temperature and reagent addition control.
  • Reactions such as chlorination are performed under optimized conditions to maximize yield and minimize by-products.
  • Post-reaction purification involves inline extraction and crystallization.

Summary of Key Data

Methodology Reagents Conditions Yield Remarks
Direct chlorination of sulfonamide Thionyl chloride / PCl₅ 0–25°C, 4–8 hrs Variable Suitable for lab-scale, safety considerations needed
Multi-step synthesis Methane sulfonyl chloride, N-methylamine, chlorinating agents 0–20°C, up to 16 hrs Up to 82% Better control, scalable for pharmaceuticals
Ring construction prior to sulfonamide formation Sulfur precursors, cyclization agents Variable Experimental Complex, for specialized applications

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Example Compounds :

  • N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (CAS: N/A, )
  • 1-Chloro-N-methyl-N-(4-methyl-3-nitrophenyl)methanesulfonamide (CAS: 143032-39-7, )
Property Target Compound N-(3-Chlorophenyl)-... () 1-Chloro-N-methyl-N-(4-methyl-3-nitrophenyl)... ()
Molecular Formula C₆H₁₁ClNO₂S₂ (inferred) C₈H₄ClF₆NO₄S₂ C₉H₁₁ClN₂O₄S
Molecular Weight ~250 (estimated) 391.70 278.71
Key Substituents Thiolan-3-yl, Cl, methyl 3-Chlorophenyl, trifluoromethylsulfonyl 4-Methyl-3-nitrophenyl
Notable Features Five-membered S-ring Dual sulfonamide groups with fluorination Nitro group enhances electron deficiency
Potential Applications Medicinal chemistry (inferred) High stability due to fluorine substituents Agrochemical precursors (similar to )

Discussion :

  • The fluorinated derivative () exhibits enhanced thermal and oxidative stability due to trifluoromethyl groups, making it suitable for high-performance materials. In contrast, the nitro-substituted analog () may serve as an intermediate in pesticide synthesis, similar to tolylfluanid (). The target compound’s thiolan ring could improve bioavailability compared to aromatic substituents .
Heterocyclic Ring Derivatives

Example Compounds :

  • N-(1,1-Dioxido-3-phenethylthietan-3-yl)methanesulfonamide ()
  • (1,1-Dioxo-thietan-3-yl)methanesulfonyl chloride (CAS: 2092099-08-4, )
Property Target Compound N-(1,1-Dioxido-3-phenethylthietan-3-yl)... () (1,1-Dioxo-thietan-3-yl)... ()
Molecular Formula C₆H₁₁ClNO₂S₂ C₁₂H₁₆NO₄S₂ C₄H₇ClO₄S₂
Molecular Weight ~250 314.39 218.68
Key Substituents Thiolan-3-yl Thietane (4-membered S-ring) with sulfone and phenethyl Thietane with sulfone and sulfonyl chloride
Notable Features Flexible S-ring Sulfone increases polarity Reactive sulfonyl chloride precursor
Potential Applications Drug design Polar groups enhance solubility Intermediate for sulfonamide synthesis

Discussion :

  • The sulfone group in increases polarity, which may improve water solubility—a critical factor in pharmacokinetics. The target compound’s five-membered ring balances flexibility and steric effects, possibly optimizing receptor binding .
Alkyne-Containing Derivatives

Example Compound :

  • 1-Chloro-N-(3-ethynylphenyl)-N-methylmethanesulfonamide (CAS: 1340517-90-9, )
Property Target Compound 1-Chloro-N-(3-ethynylphenyl)-... ()
Molecular Formula C₆H₁₁ClNO₂S₂ C₉H₈ClNO₂S
Molecular Weight ~250 229.68
Key Substituents Thiolan-3-yl 3-Ethynylphenyl
Notable Features S-ring for steric bulk Alkyne group enables click chemistry
Potential Applications Anti-inflammatory (inferred) Bioconjugation or polymer chemistry

Discussion :

  • The ethynyl group in allows for modular synthesis via click chemistry, useful in drug delivery systems. The target compound’s thiolan ring may provide steric shielding, protecting the sulfonamide from metabolic degradation .
Fused Heterocyclic Sulfonamides

Example Compounds: Benzothieno[3,2-d]pyrimidin-4-one derivatives ()

Property Target Compound Benzothieno[3,2-d]pyrimidin-4-one Derivatives ()
Molecular Formula C₆H₁₁ClNO₂S₂ C₁₅–₂₀H₁₀–₂₀N₂O₃S₂ (varies)
Key Features Simple sulfonamide Fused heterocycles with anti-inflammatory activity
Biological Activity Not reported COX-2 and iNOS inhibition

Discussion :

  • The benzothieno-pyrimidine scaffold () demonstrates potent COX-2 inhibition, suggesting that sulfonamide groups in diverse scaffolds can target inflammatory pathways. The target compound’s simpler structure may lack this specificity but could be optimized for similar applications .

Biological Activity

1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide can be represented as follows:

  • Molecular Formula : C₅H₈ClN₁O₂S₁
  • Molecular Weight : 181.64 g/mol

Research indicates that the compound exhibits several biological activities, primarily through the modulation of immune responses and potential cytotoxic effects. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which may extend to other biological systems.

Key Mechanisms:

  • Immune Modulation : The compound has been documented to influence T-lymphocyte activation and immune cell recruitment, suggesting a role in enhancing immune responses .
  • Cytotoxic Effects : Studies have shown that it possesses cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide:

Biological Activity Description References
Immune ActivationEnhances T-cell activation and immune response
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Antimicrobial PotentialPotential to inhibit bacterial growth via folic acid synthesis interference
Antiproliferative EffectsReduces proliferation in specific cancer types

Case Studies

Several studies have explored the effects of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide in various experimental settings:

  • Study on Immune Response :
    • In a controlled study, the compound was administered to murine models to evaluate its effect on T-cell activation. Results indicated a significant increase in CD4+ T-cell proliferation and cytokine production, suggesting enhanced adaptive immune responses .
  • Cytotoxicity in Cancer Cells :
    • A series of experiments were conducted using human cancer cell lines (e.g., breast and colorectal) where the compound was found to induce apoptosis through caspase activation pathways. The IC50 values ranged from 10 to 20 µM, demonstrating promising anticancer activity .
  • Antimicrobial Activity Assessment :
    • The antimicrobial efficacy was tested against various bacterial strains. The compound showed notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Q & A

Q. Basic Structural Analysis

  • FT-IR : Identify characteristic peaks:
    • S=O symmetric/asymmetric stretching (~1150–1350 cm⁻¹) .
    • C-Cl stretching (~550–750 cm⁻¹).
    • Thiolan ring vibrations (C-S at ~600–700 cm⁻¹, ring deformation at ~900–1000 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methanesulfonamide protons (δ 3.0–3.5 ppm), methyl group (δ 1.2–1.5 ppm), thiolan ring protons (δ 2.5–3.0 ppm for CH₂ groups adjacent to sulfur) .
    • ¹³C NMR : Sulfonamide sulfur-bound carbon (δ 45–50 ppm), thiolan ring carbons (δ 25–35 ppm) .
      Validation : Compare experimental data with computational predictions (DFT) to resolve ambiguities in peak assignments .

What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this sulfonamide?

Q. Advanced Computational Design

  • DFT Studies :
    • Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate electronic properties .
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For sulfonamides, the sulfonyl group often acts as an electron-withdrawing center .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the sulfonamide group and active-site residues .
    Validation : Cross-check computational results with experimental spectroscopic data (e.g., bond lengths from XRD, vibrational modes from FT-IR) .

How does the thiolan-3-yl moiety influence the compound’s reactivity and biological activity compared to other heterocyclic substituents?

Q. Advanced Mechanistic Analysis

  • Steric and Electronic Effects :
    • The thiolan ring (tetrahydrothiophene) introduces conformational rigidity, potentially enhancing binding specificity to enzyme active sites .
    • Sulfur’s electron-donating effects may stabilize transition states in nucleophilic substitution reactions .
  • Biological Activity :
    • Compare with analogs (e.g., piperidine or pyrrolidine derivatives) using enzyme inhibition assays. For example, test inhibition of cyclooxygenase-2 (COX-2) or other sulfonamide-targeted enzymes .
      Experimental Design :
    • Synthesize analogs with varying heterocycles.
    • Measure IC₅₀ values and correlate with computational docking scores .

What strategies can resolve contradictions in regioselectivity during alkylation or sulfonylation reactions of this compound?

Q. Advanced Reaction Optimization

  • Regioselective Alkylation :
    • Use directing groups (e.g., Lewis acids like AlCl₃) to control substitution sites on the thiolan ring .
    • Employ protecting groups (e.g., tert-butyldimethylsilyl) for selective functionalization .
  • Sulfonylation Challenges :
    • Competing N- vs. O-sulfonylation can occur. Mitigate by using bulky bases (e.g., diisopropylethylamine) to favor N-sulfonamide formation .
      Analytical Tools :
    • LC-MS to track reaction intermediates.
    • X-ray crystallography to confirm regiochemistry of crystalline products .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Methodological Stability Studies

  • Accelerated Degradation Tests :
    • Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours .
    • Monitor degradation via HPLC and identify byproducts using HRMS.
  • Kinetic Analysis :
    • Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations.
    • Identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis under alkaline conditions) .
      Applications : Stability data informs formulation design for biological assays or material science applications .

What are the challenges in crystallizing this compound, and how can they be addressed for XRD analysis?

Q. Advanced Crystallography

  • Crystallization Issues :
    • Low melting point or amorphous tendencies due to flexible thiolan ring.
    • Solutions : Use solvent vapor diffusion (e.g., ethanol/water mixtures) or co-crystallization with crown ethers .
  • XRD Refinement :
    • Employ SHELXL for structure refinement. Validate hydrogen bonding networks and torsional angles .
      Case Study : Similar methanesulfonamide derivatives required slow evaporation from DMSO to obtain diffraction-quality crystals .

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